REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2[CH:7]=[C:6](Br)[CH:5]=[CH:4][C:3]1=2.[BH:16]([OH:18])[OH:17]>>[CH3:1][C:2]1([CH3:15])[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2[CH:7]=[C:6]([B:16]([OH:18])[OH:17])[CH:5]=[CH:4][C:3]1=2
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)Br)C
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Name
|
|
Quantity
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4.3 g
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Type
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reactant
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Smiles
|
B(O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
are obtained
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Name
|
|
Type
|
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)B(O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |